4-(3-Cyanophenyl)-1-butene

描述

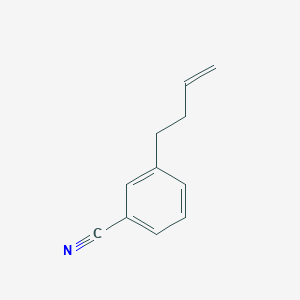

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-but-3-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h2,4,6-8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGMCXRCDBAACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641136 | |

| Record name | 3-(But-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161637-21-4 | |

| Record name | 3-(But-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Protocol

-

Reagents :

-

Magnesium turnings (1.54 mol)

-

Allyl chloride (1.54 mol)

-

3-Cyanobenzyl chloride (1.03 mol)

-

Tetrahydrofuran (THF) and tert-butyl methyl ether (1:1 v/v)

-

Sulfuric acid (5% aqueous solution)

-

-

Procedure :

-

Magnesium and iodine (0.1 g) are activated under nitrogen in THF/tert-butyl methyl ether.

-

Allyl chloride is added dropwise at 0–20°C, forming the allylmagnesium chloride intermediate.

-

3-Cyanobenzyl chloride is introduced, and the mixture is stirred for 4 hours.

-

Quenching with 5% H₂SO₄ followed by distillation yields 4-(3-cyanophenyl)-1-butene.

-

-

Optimization :

Table 1: Grignard Method Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 0–20°C | Critical (>20°C reduces yield by 15–20%) |

| Solvent | THF/tert-butyl ether | Maximizes intermediate stability |

| Quenching pH | 5% H₂SO₄ | Prevents emulsion formation |

| Variable | Optimal Condition | Effect of Deviation |

|---|---|---|

| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | <1.5 mol%: Incomplete conversion |

| Solvent System | Dioxane/H₂O | Polar aprotic solvents diminish yield |

| Base | Na₂CO₃ | K₂CO₃ increases side reactions |

Wittig Olefination

The Wittig reaction generates the butene moiety via ylide-mediated alkene formation. This method is advantageous for stereocontrol but requires anhydrous conditions.

Synthetic Route

-

Ylide Preparation :

-

Triphenylphosphine (1.1 eq) reacts with 1-bromo-2-cyanobenzene under N₂.

-

-

Olefination :

-

The ylide reacts with butanal to form this compound.

-

-

Challenges :

-

Moisture sensitivity necessitates rigorous drying.

-

Yield: 68–74% (lower than Grignard/Suzuki methods).

-

Hydrohalogenation and Elimination

A two-step sequence installing the cyano group post-alkene formation.

Stepwise Process

-

Hydrohalogenation :

-

4-Phenyl-1-butene reacts with HCl gas to form 4-(3-chlorophenyl)-1-butene.

-

-

Cyanation :

-

CuCN-mediated nucleophilic substitution replaces chloride with cyanide.

-

-

Limitations :

-

Requires toxic HCN derivatives.

-

Overall yield: 60–65%.

-

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Grignard | 89–93 | Moderate | Industrial |

| Suzuki Coupling | 75–82 | High | Lab-scale |

| Wittig | 68–74 | Low | Small-scale |

| Hydrohalogenation | 60–65 | Low | Limited |

Key Findings :

化学反应分析

Types of Reactions

4-(3-Cyanophenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Products may include 4-(3-hydroxyphenyl)-1-butene or 4-(3-formylphenyl)-1-butene.

Reduction: The major product is 4-(3-aminophenyl)-1-butene.

Substitution: Products depend on the substituent introduced, such as 4-(3-bromophenyl)-1-butene.

科学研究应用

4-(3-Cyanophenyl)-1-butene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be modified to create biologically active molecules for pharmaceutical research.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.

Industry: It is used in the production of advanced materials, including polymers and resins.

作用机制

The mechanism of action of 4-(3-Cyanophenyl)-1-butene depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved vary based on the derivative and its intended use.

相似化合物的比较

Substituent Position: Meta vs. Para Cyanophenyl Groups

The position of the cyano group on the phenyl ring significantly impacts biological activity. Evidence from HIV-1 RNase H/IN inhibitor studies highlights:

| Compound ID | Substituent Position | IC50 (RNase H, µM) | IC50 (IN, µM) | Selectivity (RNase H/IN Ratio) |

|---|---|---|---|---|

| 79 | Para (4-cyanophenyl) | 1.77 | 1.18 | 1.50 |

| 80 | Meta (3-cyanophenyl) | Reduced activity | Reduced activity | Not reported |

| 82 | Meta (3-cyanophenyl) | Improved activity | Improved activity | Lower ratio (balanced inhibition) |

- Activity Trends: Replacing the para-cyanophenyl group in compound 79 with a meta-cyanophenyl (compound 80) reduced dual inhibitory activity against HIV-1 RNase H and integrase (IN) . Conversely, meta-substituted analogs (e.g., compound 82) exhibited superior efficacy compared to para-substituted counterparts (e.g., compound 83) in specific contexts, suggesting that steric or electronic factors enhance binding affinity in certain enzyme pockets .

- Steric hindrance in the meta configuration may favor interactions with hydrophobic regions of RNase H or IN, enhancing selectivity .

Selectivity and Therapeutic Implications

Meta-substituted derivatives demonstrated higher selectivity against RNase H over IN, a critical factor for minimizing off-target effects in antiviral therapies.

Key Research Findings and Data Gaps

- Biological Activity : Meta-substituted compounds show context-dependent advantages, underscoring the need for target-specific structural optimization.

- Physical Properties: While data for 4-(4-Cyanophenyl)-1-butene are available (e.g., boiling point, density), the meta isomer’s properties remain uncharacterized in the provided evidence. Differences in melting points or solubility are anticipated due to altered molecular symmetry and dipole interactions.

- Synthetic Applications: The cyano group’s position influences reactivity in cross-coupling or cycloaddition reactions, offering pathways for tailored drug derivatives.

生物活性

4-(3-Cyanophenyl)-1-butene is an organic compound that has garnered significant interest in pharmaceutical and chemical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a butene chain linked to a phenyl ring with a cyano group at the meta position. Its molecular formula is CHN, which influences its reactivity and interactions with biological systems. The presence of the cyano group significantly enhances its electrophilic character, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis Methods

One prominent method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction , which efficiently forms carbon-carbon bonds between boronic acid derivatives and halogenated aromatic compounds in the presence of a palladium catalyst. This method is widely utilized due to its high yields and purity, making it suitable for both laboratory and industrial applications.

Antimicrobial and Cytotoxic Effects

Research has shown that this compound exhibits notable antimicrobial properties . In studies involving organotin(IV) carboxylates derived from this compound, significant antimicrobial activities were observed against various bacterial strains. Additionally, cytotoxicity assays indicated that these derivatives could inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The cyano group enhances the compound's binding affinity to these targets, potentially modulating their activity. For instance, structural variations in derivatives of this compound can lead to different biological profiles, indicating that modifications can fine-tune its therapeutic effects.

Study on Antiviral Activity

In a study focusing on the antiviral properties of compounds similar to this compound, researchers found that certain derivatives exhibited significant inhibitory effects against HIV-1 reverse transcriptase. This suggests that modifications to the basic structure can yield compounds with potent antiviral activities .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other structurally similar compounds. The findings indicated that while many compounds exhibited some degree of biological activity, those with the cyano group at the meta position demonstrated superior efficacy in terms of antimicrobial and cytotoxic effects .

| Compound | Biological Activity | Remarks |

|---|---|---|

| This compound | Significant antimicrobial activity | Effective against various bacterial strains |

| Derivative A | Moderate antiviral activity | Inhibits HIV-1 reverse transcriptase |

| Derivative B | Low cytotoxicity | Limited therapeutic potential |

常见问题

Q. What are the common synthetic routes for preparing 4-(3-Cyanophenyl)-1-butene, and what reaction conditions are critical for optimizing yield?

- Methodological Answer: The synthesis of this compound can involve palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to attach the cyanophenyl group to a butene backbone. Bromination of precursor alkenes (e.g., this compound derivatives) using bromine in inert solvents like carbon tetrachloride (CCl₄) or dichloromethane is a viable pathway, though regioselectivity must be controlled . Critical parameters include catalyst loading (e.g., Pd(OAc)₂), temperature (60–100°C), and solvent polarity to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can identify the cyanophenyl group (aromatic protons at ~7.5 ppm) and butene chain (vinyl protons at ~5-6 ppm). The nitrile group (C≡N) is detected via IR spectroscopy at ~2200 cm⁻¹ .

- HPLC-MS: Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI or EI) confirm purity and molecular weight (C₁₁H₁₁N, MW = 157.22 g/mol) .

Advanced Research Questions

Q. How do the electronic effects of the 3-cyanophenyl substituent influence regioselectivity in electrophilic addition reactions?

- Methodological Answer: The electron-withdrawing cyano group (-C≡N) deactivates the phenyl ring, directing electrophilic attacks to the para position relative to the substituent. In butene chain reactions (e.g., epoxidation or hydrohalogenation), the conjugation between the nitrile and vinyl group stabilizes transition states, favoring 1,2-addition over 1,3-shifts. Computational studies (DFT) on analogous compounds suggest that frontier molecular orbital interactions (HOMO-LUMO gaps) dictate reactivity patterns .

Q. How can discrepancies in kinetic data from oxidation studies of this compound derivatives be resolved?

- Methodological Answer: Discrepancies in oxidation kinetics (e.g., autoignition delays under lean fuel conditions) require revisiting reaction mechanisms. For example, conflicting data between experimental and modeled results may arise from unaccounted pathways involving resonance-stabilized radicals (e.g., propenyl or butenyl radicals). Sensitivity analyses and isotopic labeling (e.g., ¹³C tracing) can isolate dominant pathways, as demonstrated in 1-butene oxidation studies .

Q. What role does this compound play in the synthesis of bioactive or functional materials?

- Methodological Answer: The nitrile group serves as a versatile handle for further functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids). In drug discovery, it acts as a precursor for CNS-targeting molecules or kinase inhibitors. In materials science, it participates in cycloaddition reactions to form polycyclic frameworks for optoelectronic applications. Recent studies highlight its use in synthesizing cyanophenyl-functionalized polymers with tunable thermal stability .

Data-Driven Analysis

Q. How can computational modeling (e.g., DFT or MD simulations) predict the stability of this compound under varying thermal conditions?

- Methodological Answer: Density Functional Theory (DFT) simulations calculate bond dissociation energies (BDEs) to identify thermally labile sites (e.g., the C≡N bond or vinyl group). Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) model degradation pathways, such as hydrolysis or radical-mediated decomposition. PubChem-derived InChI keys and SMILES strings enable precise input structures for software like Gaussian or ORCA .

Safety and Stability

Q. What are the recommended storage conditions to prevent degradation of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。